N-[(3-fluorophenyl)methyl]-3-methylcyclopentan-1-amine
Description
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H18FN/c1-10-5-6-13(7-10)15-9-11-3-2-4-12(14)8-11/h2-4,8,10,13,15H,5-7,9H2,1H3 |
InChI Key |
CFFFPPMJWKMXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of 3-Methylcyclopentan-1-amine
This method involves reacting 3-methylcyclopentan-1-amine with 3-fluorobenzyl chloride under basic conditions. Key parameters include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Temperature : 0–25°C
- Time : 12–24 hours
- Dissolve 3-methylcyclopentan-1-amine (1 eq) in DCM.
- Add 3-fluorobenzyl chloride (1.2 eq) and K₂CO₃ (2 eq).
- Stir at room temperature until completion (monitored via TLC).
- Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate).
Yield : 65–78% (analogous to methods for related compounds).
Biocatalytic Asymmetric Synthesis
Enzymatic cascades enable stereoselective synthesis, as demonstrated in recent work on amine derivatives.
- OYE2 : Catalyzes ketone reduction to alcohol.
- IRED (Imine Reductase) : Converts imines to amines enantioselectively.
- Reduce 3-methylcyclopentanone to 3-methylcyclopentanol using OYE2 (15 μM) in HCOONH₄ buffer (1 M, pH 8.8).
- Oxidize to imine intermediate.
- Apply IRED-20 (50 μM) for asymmetric amination with 3-fluorobenzylamine.
Yield : ~60% with >90% enantiomeric excess (ee).
Reductive Amination
This one-pot method avoids isolation of intermediates.
- 3-Methylcyclopentanone
- 3-Fluorobenzylamine
- Sodium cyanoborohydride (NaBH₃CN)
- Solvent: Methanol
- Acid catalyst: Acetic acid (0.1 eq)
- Temperature: 25°C, 24 hours
Yield : 70–82% (based on analogous cyclopentanone reactions).
Industrial-Scale Production
Continuous flow reactors improve efficiency for large-scale synthesis:
| Parameter | Value |
|---|---|
| Reactor type | Packed-bed microreactor |
| Catalyst | Pd/C (5 wt%) |
| Residence time | 30 minutes |
| Temperature | 80°C |
| Pressure | 10 bar H₂ |
| Space-time yield | 1.2 kg·L⁻¹·h⁻¹ |
This method achieves 85% conversion with minimal waste.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Nucleophilic alkylation | 65–78% | None | High |
| Biocatalytic | ~60% | >90% ee | Moderate |
| Reductive amination | 70–82% | Moderate | High |
| Flow synthesis | 85% | None | Industrial |
Critical Reaction Parameters
- Base selection : Et₃N outperforms K₂CO₃ in minimizing side reactions during alkylation.
- Solvent polarity : THF improves imine solubility in reductive amination vs. methanol.
- Enzyme stability : IRED activity drops >30% after 3 cycles, limiting biocatalytic reuse.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkoxides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-fluorophenyl)methyl]-3-methylbenzamide
- N-[(4-fluorophenyl)methyl]-3-methylcyclopentan-1-amine
- N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Uniqueness
N-[(3-fluorophenyl)methyl]-3-methylcyclopentan-1-amine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the cyclopentane ring with a methyl substitution. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[(3-fluorophenyl)methyl]-3-methylcyclopentan-1-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a cyclopentane ring with a 3-fluorophenyl group and a secondary amine functional group. Its molecular formula is with a molecular weight of approximately 195.26 g/mol. The presence of the fluorine atom on the phenyl ring may influence its interactions with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.26 g/mol |
| Functional Groups | Secondary amine, aromatic fluorine substitution |
| Structural Type | Cyclopentane derivative |
This compound is hypothesized to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that compounds with similar structures can modulate these pathways, potentially affecting mood and behavior.
- Serotonin Receptor Interaction : Compounds structurally related to this compound have shown affinity for serotonin receptors, which are critical in regulating mood and anxiety.
- Dopaminergic Activity : The secondary amine may facilitate interactions with dopamine receptors, influencing reward pathways and motor control.
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- Antidepressant-like Effects : Similar compounds have demonstrated potential in alleviating symptoms of depression through serotonergic modulation.
- Stimulant Properties : Some derivatives exhibit stimulant effects, possibly due to dopaminergic activity.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, warranting further investigation.
Study 1: Serotonin Receptor Binding Affinity
A study evaluated the binding affinity of various cyclopentane derivatives to serotonin receptors. This compound exhibited significant binding to the 5-HT_2A receptor, suggesting potential applications in treating mood disorders.
Study 2: Behavioral Assessments in Animal Models
In behavioral assays using rodent models, administration of this compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant-like effects.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
